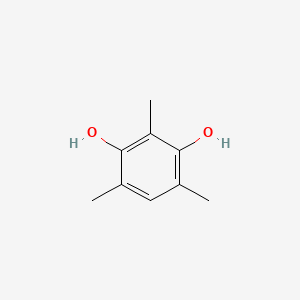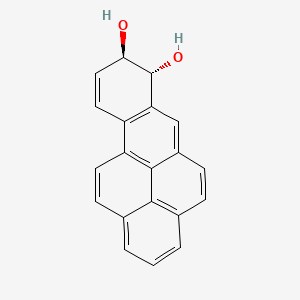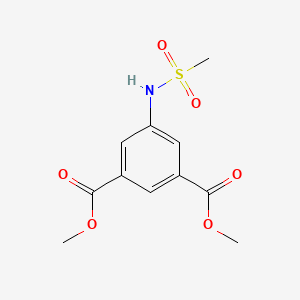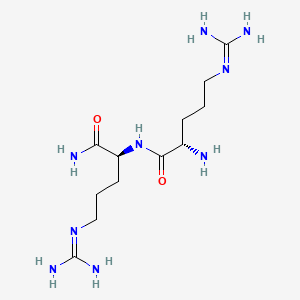
Chromium tartrate(III)
Descripción general
Descripción
Chromium tartrate(III) is a coordination compound consisting of chromium(III) ions and tartrate anionsThe coordination sphere around chromium(III) is typically octahedral, and the compound often exhibits interesting stereochemistry due to the presence of chiral tartrate ligands .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromium tartrate(III) can be synthesized through the reaction of chromium(III) salts with tartrate anions in an aqueous solution. One common method involves dissolving chromium(III) chloride in water and adding sodium tartrate under controlled pH conditions. The reaction typically proceeds as follows: [ \text{CrCl}_3 + \text{Na}_2\text{C}_4\text{H}_4\text{O}_6 \rightarrow \text{Cr(C}_4\text{H}_4\text{O}_6\text{)} + 3\text{NaCl} ]
Industrial Production Methods
Industrial production of chromium tartrate(III) involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Chromium tartrate(III) undergoes various chemical reactions, including:
Oxidation: Chromium(III) can be oxidized to chromium(VI) under specific conditions, such as in the presence of strong oxidizing agents like potassium permanganate.
Reduction: Chromium(VI) can be reduced back to chromium(III) using reducing agents like sodium bisulfite.
Substitution: Ligand exchange reactions can occur, where the tartrate ligands are replaced by other ligands such as chloride or sulfate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium bisulfite in aqueous solution.
Substitution: Chloride or sulfate ions in aqueous solution.
Major Products Formed
Oxidation: Chromium(VI) compounds such as chromate or dichromate.
Reduction: Chromium(III) compounds.
Substitution: Chromium complexes with different ligands.
Aplicaciones Científicas De Investigación
Chromium tartrate(III) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other chromium complexes.
Biology: Investigated for its potential role in glucose metabolism and insulin sensitivity.
Medicine: Studied for its potential therapeutic effects in managing diabetes and other metabolic disorders.
Industry: Utilized in the production of pigments, tanning agents, and as a corrosion inhibitor
Mecanismo De Acción
The mechanism of action of chromium tartrate(III) involves its interaction with various molecular targets and pathways. In biological systems, chromium(III) is known to enhance insulin signaling by interacting with the insulin receptor and other proteins involved in glucose metabolism. Additionally, chromium(III) can influence mitochondrial ATP synthase activity, thereby affecting cellular energy production and metabolic regulation .
Comparación Con Compuestos Similares
Chromium tartrate(III) can be compared with other chromium(III) complexes such as:
Chromium(III) acetate: Similar coordination environment but different ligands.
Chromium(III) oxalate: Exhibits different reactivity and stability due to the presence of oxalate ligands.
Chromium(III) chloride: Commonly used in various industrial applications but lacks the chiral properties of tartrate complexes.
Propiedades
IUPAC Name |
chromium(3+);(2R,3R)-2-hydroxy-3-oxidobutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5O6.Cr/c5-1(3(7)8)2(6)4(9)10;/h1-2,5H,(H,7,8)(H,9,10);/q-1;+3/p-2/t1-,2-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYECOVBJXKJTKT-ZVGUSBNCSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])O.[Cr+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])O.[Cr+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3CrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30978081 | |
| Record name | Chromium(3+) 2-hydroxy-3-oxidobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30978081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62498-20-8 | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, chromium(3+) salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, chromium(3+) salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium(3+) 2-hydroxy-3-oxidobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30978081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















